3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid

Description

Molecular Architecture and Bonding Patterns

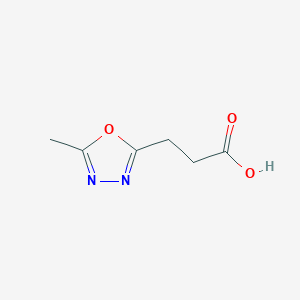

The molecular structure of 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid consists of a 1,3,4-oxadiazole heterocyclic core linked to a three-carbon propanoic acid chain. The compound possesses a molecular formula of C₆H₈N₂O₃ and exhibits a molecular weight of 156.14 grams per mole. The oxadiazole ring system contains two nitrogen atoms and one oxygen atom within a five-membered planar aromatic structure, which contributes six π-electrons to the aromatic system according to established heterocyclic chemistry principles.

The bonding architecture reveals several critical structural features that define the compound's chemical behavior. The oxadiazole ring maintains planarity due to the aromatic character, with the methyl substituent at the 5-position providing additional steric and electronic effects. The propanoic acid chain extends from the 2-position of the oxadiazole ring, creating a flexible alkyl linker that allows for conformational mobility while maintaining the rigid heterocyclic core. Nuclear magnetic resonance spectroscopy studies have confirmed the presence of characteristic chemical shifts for the oxadiazole ring protons and the propanoic acid methylene groups.

The electronic structure analysis indicates that the oxadiazole ring system exhibits significant electron density distribution across the nitrogen and oxygen heteroatoms. The compound demonstrates unique electronic properties due to the presence of multiple heteroatoms within the five-membered ring, creating distinctive electrostatic potential surfaces that influence intermolecular interactions. Computational studies have shown that the nitrogen atoms serve as hydrogen bond acceptors, while the carboxylic acid group functions as both a hydrogen bond donor and acceptor, facilitating various supramolecular assembly patterns in solid-state structures.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₈N₂O₃ | |

| Molecular Weight | 156.14 g/mol | |

| Melting Point | 80°C | |

| Density | 1.313±0.06 g/cm³ (Predicted) | |

| Boiling Point | 349.0±44.0°C (Predicted) |

Properties

IUPAC Name |

3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-4-7-8-5(11-4)2-3-6(9)10/h2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFLYPMEODYQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid, also known as (2S)-2-amino-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid, is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

- Chemical Formula : C₆H₉N₃O₃

- Molecular Weight : 171.16 g/mol

- CAS Number : 1565144-97-9

- IUPAC Name : (2S)-2-amino-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid

Research indicates that this compound interacts with several biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it targets the NF-kB signaling pathway, which is crucial for cell proliferation and survival in cancer cells .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial and antifungal activities. Its effectiveness against various pathogens makes it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : There is growing evidence that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound against various bacterial and fungal strains. The results are summarized in Table 1.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 12 | 75 µg/mL |

| Candida albicans | 18 | 40 µg/mL |

Table 1: Antimicrobial activity of this compound

Anti-cancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The following findings illustrate its potential as an anti-cancer agent:

- Cell Line Studies : In tests on human breast cancer cells (MCF7), treatment with this compound resulted in a significant reduction in cell viability at concentrations above 100 µM .

- Mechanistic Insights : The compound appears to activate caspase pathways leading to programmed cell death. This mechanism is critical for developing targeted cancer therapies.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various oxadiazole derivatives, including this compound. The study found that the compound effectively inhibited the growth of resistant strains of bacteria and fungi .

Case Study 2: Cancer Research

In a high-throughput screening assay for potential anti-cancer compounds, researchers identified that derivatives of oxadiazoles including our compound exhibited significant inhibitory effects on tumor growth in xenograft models . These findings suggest a promising avenue for further development.

Scientific Research Applications

Medicinal Chemistry Applications

3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid has been identified as a potential pharmaceutical agent , particularly in the inhibition of specific enzymes related to various diseases.

Case Study: Inhibition of Cathepsin A

Research indicates that this compound can act as an inhibitor of cathepsin A , an enzyme implicated in several diseases such as atherosclerosis and heart failure. The inhibition of cathepsin A can lead to beneficial effects in the treatment of:

- Cardiovascular Diseases: Reduces the risk of heart failure and myocardial infarction.

- Renal Diseases: Offers potential protection against renal fibrosis and failure.

- Inflammatory Disorders: May alleviate symptoms associated with chronic inflammation.

The mechanism involves modulation of bradykinin levels, which are crucial for cardiovascular health. The pharmacological inhibition of cathepsin A has been demonstrated to prevent salt-induced hypertension and promote renal health .

Agricultural Applications

The compound's unique structure allows it to be explored as a plant growth regulator . Its efficacy in enhancing crop yield and resistance to pests has been documented.

Case Study: Crop Yield Enhancement

In agricultural trials, the application of this compound resulted in:

- Increased germination rates.

- Enhanced resistance to fungal pathogens.

- Improved nutrient uptake efficiency.

These properties make it a candidate for developing sustainable agricultural practices that minimize chemical pesticide use while maximizing crop productivity .

Material Science Applications

In material science, this compound is being investigated for its potential use in developing new materials with specific properties.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can enhance:

- Thermal stability.

- Mechanical strength.

- Chemical resistance.

These enhancements are particularly valuable in creating materials suitable for harsh environmental conditions or specialized industrial applications .

Data Summary Table

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural analogs of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid, focusing on substituents, molecular weights, and analytical data derived from synthesis and characterization studies:

Key Observations :

- Substituent Effects : Chlorine and methyl groups on the phenyl ring (e.g., 8n, 8o) increase molecular weight and hydrophobicity, reflected in longer HPLC retention times compared to methoxy-substituted analogs (8i) .

- Sulfur vs. Carbon Linkage : Thio-linked analogs (e.g., 8n, 8o) exhibit higher molecular weights and distinct NMR profiles (e.g., thioether protons at δ 3.54 ppm) compared to the direct carbon-linked target compound .

- Oxadiazole Substituents: Methyl or isopropyl groups on the oxadiazole (e.g., target compound vs.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid generally follows a sequence involving:

- Preparation of a suitable hydrazide or amidoxime precursor.

- Cyclization to form the 1,3,4-oxadiazole ring.

- Functionalization to introduce the methyl substituent at the 5-position.

- Final isolation and purification of the propanoic acid derivative.

Preparation of the Hydrazide Intermediate

A common starting point is the synthesis of a hydrazide derivative from the corresponding ester or acid precursor of propanoic acid. For example, the ester of this compound can be treated with hydrazine hydrate under reflux conditions in ethanol to yield the hydrazide intermediate.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Ester + Hydrazine hydrate, EtOH, reflux | Conversion of ester to hydrazide via nucleophilic substitution |

| 2 | Reaction time: ~10 h | Monitored by TLC until ester consumption |

| 3 | Workup: Concentration, cooling, filtration | Isolation of hydrazide as crystalline solid |

This method yields the hydrazide intermediate with high purity, confirmed by NMR and elemental analysis.

Cyclization to Form the 1,3,4-Oxadiazole Ring

The key step involves cyclodehydration of the hydrazide intermediate to form the 1,3,4-oxadiazole ring. This can be achieved by reacting the hydrazide with reagents such as triethyl orthoformate or by treatment with carbon disulfide under basic conditions, followed by acidification.

The triethyl orthoformate method is preferred for the methyl-substituted oxadiazole ring formation. The reaction progress is monitored by TLC, and products are purified by crystallization.

Functionalization and Purification

After ring closure, the product this compound is isolated by acidification of the reaction mixture and crystallization from suitable solvents such as ethanol or ethyl acetate. Purity is verified by:

- NMR Spectroscopy : Characteristic chemical shifts for the oxadiazole ring protons and methyl group.

- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight.

- Elemental Analysis : Confirmation of carbon, hydrogen, nitrogen content matching calculated values.

Alternative One-Pot Synthesis Approaches

Recent advances include one-pot synthesis-functionalization strategies for 1,3,4-oxadiazoles that may be adapted for this compound. These involve:

- Sequential formation of the oxadiazole ring and subsequent arylation or amination steps.

- Use of catalytic systems such as copper(II) acetate with triphenylphosphine and lithium tert-butoxide in anhydrous solvents.

- Mild reaction temperatures (~40 °C) and short reaction times (~18 h).

This method streamlines synthesis and allows for structural diversity but requires optimization for the methyl-substituted propanoic acid derivative.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- NMR Spectra : The methyl group at the 5-position of the oxadiazole ring typically appears as a singlet around 2.0–2.5 ppm in ^1H NMR. The propanoic acid methylene protons resonate around 2.6–2.8 ppm as triplets due to coupling with adjacent protons.

- Mass Spectrometry : MALDI or ESI-MS shows molecular ion peaks corresponding to the sodium adduct [M + Na]+, confirming molecular weight around 171 g/mol for the methyl-substituted oxadiazole propanoic acid.

- Elemental Analysis : Carbon, hydrogen, and nitrogen content closely match theoretical values, indicating high purity.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid, and what key reagents/conditions are required?

- Methodological Answer : The synthesis typically involves cyclocondensation or coupling reactions. For example:

- Route 1 : Reacting thiazole derivatives with substituted aldehydes (e.g., nitrobenzaldehyde or thiophen-2-carbaldehyde) under reflux with sodium carbonate, followed by purification via recrystallization .

- Route 2 : Using bromination or alkylation agents (e.g., N-bromosuccinimide) to introduce functional groups on the oxadiazole ring, followed by acid-catalyzed cyclization .

- Key reagents : Sodium carbonate, acetic acid, chlorinated solvents (e.g., chloroform), and recrystallization solvents (ethanol/water mixtures).

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : A combination of 1H/13C NMR , IR spectroscopy , and elemental analysis is critical:

- 1H NMR : Identifies proton environments (e.g., methyl groups at δ ~2.5 ppm, carboxylic acid protons at δ ~12 ppm) .

- IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid, C-N stretches for the oxadiazole ring) .

- Elemental analysis : Validates purity and empirical formula (e.g., C, H, N, S content) .

Q. How can researchers determine the solubility and stability of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Test in polar (water, DMSO) and non-polar solvents (chloroform, ethyl acetate) via gradual addition and sonication. Data from similar compounds suggest moderate solubility in DMSO .

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4°C–40°C), and light exposure. Store at –20°C in amber vials to prevent hydrolysis of the oxadiazole ring .

Advanced Questions

Q. How can researchers optimize multi-step synthesis yields while minimizing byproduct formation?

- Methodological Answer :

- Step 1 : Use design of experiments (DoE) to vary reaction parameters (temperature, molar ratios, catalyst loading). For example, optimize the cyclocondensation step at 80–100°C with a 1.2:1 molar ratio of aldehyde to precursor .

- Step 2 : Employ HPLC-MS to monitor intermediate formation and identify byproducts (e.g., dimerization products).

- Step 3 : Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) before final cyclization .

Q. How to resolve contradictions in spectral data during structural validation?

- Methodological Answer :

- Scenario : Discrepancies in NMR shifts (e.g., unexpected splitting or integration ratios).

- Approach :

Re-run NMR with higher field strength (500 MHz+) and deuterated solvents to resolve overlapping peaks.

Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .

Use X-ray crystallography to confirm bond angles and stereochemistry, as demonstrated for analogous oxadiazole derivatives .

Q. What strategies are used to evaluate the compound’s bioactivity in medicinal chemistry research?

- Methodological Answer :

- In vitro assays :

- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .

- Enzyme inhibition : Screen against target enzymes (e.g., cyclooxygenase-2) via fluorescence-based assays .

- Structure-activity relationship (SAR) : Modify the oxadiazole’s methyl group or propanoic acid chain and correlate changes with bioactivity .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s reactivity in nucleophilic substitution reactions?

- Analysis :

- Evidence : Some studies report successful alkylation at the oxadiazole nitrogen , while others note preferential attack at the carboxylic acid group .

- Resolution :

Use protecting groups (e.g., tert-butyl esters) for the carboxylic acid during alkylation.

Monitor reaction progress with TLC or LC-MS to identify dominant pathways.

Adjust solvent polarity (e.g., DMF for N-alkylation vs. THF for O-alkylation) to steer selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.